(1-Benzyl-3-methylpyrrolidin-3-yl)methanol
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Overview
Description
(1-Benzyl-3-methylpyrrolidin-3-yl)methanol: is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group and a hydroxymethyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-3-methylpyrrolidin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylpyrrolidine.
Benzylation: The 3-methylpyrrolidine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxymethylation: The benzylated product is further reacted with formaldehyde under basic conditions to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Benzyl-3-methylpyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: (1-Benzyl-3-methylpyrrolidin-3-yl)methanol serves as a valuable building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Pharmacological Studies: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry:
Chemical Intermediates: It is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
(1-Methylpyrrolidin-3-yl)methanol: This compound is structurally similar but lacks the benzyl group, which may result in different chemical and biological properties.
(1-Phenylpyrrolidin-3-yl)methanol: This compound features a phenyl group instead of a benzyl group, potentially altering its reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
(1-benzyl-3-methylpyrrolidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(11-15)7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVLZFHAIYJAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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